molecular formula C16H18O4 B14048366 Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate

Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate

Cat. No.: B14048366
M. Wt: 274.31 g/mol
InChI Key: CFBCRAIJKLHNLY-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate is a complex organic compound with a unique structure. This compound is characterized by its benzoannulene core, which is a fused ring system, and the presence of multiple functional groups including esters and ketones. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoannulene core, followed by the introduction of the ester and ketone functional groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Industrial methods often focus on optimizing reaction times, temperatures, and the use of solvents to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate can undergo a variety of chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: This compound shares a similar core structure but differs in the functional groups attached.

    2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: Another compound with a similar ring system but different substituents.

Uniqueness

Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate is unique due to its specific combination of functional groups and the resulting chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-6-yl)-2-oxoacetate

InChI

InChI=1S/C16H18O4/c1-3-10-7-8-12-11(9-10)5-4-6-13(14(12)17)15(18)16(19)20-2/h7-9,13H,3-6H2,1-2H3

InChI Key

CFBCRAIJKLHNLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C(CCC2)C(=O)C(=O)OC

Origin of Product

United States

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